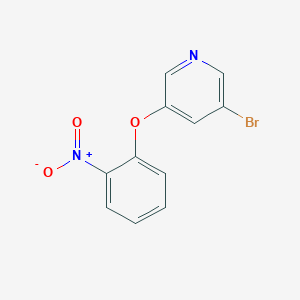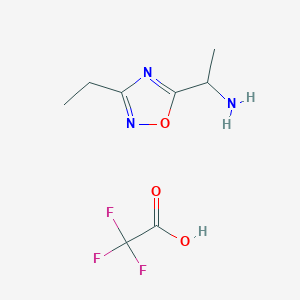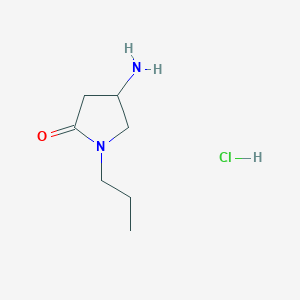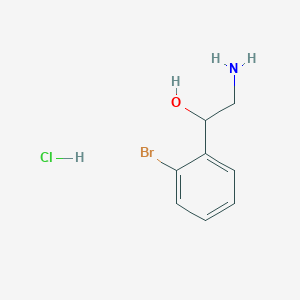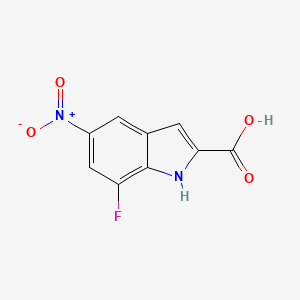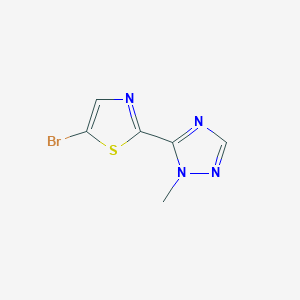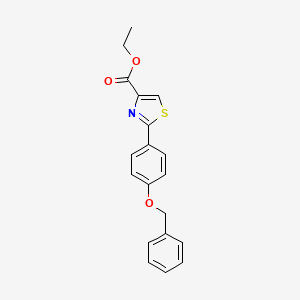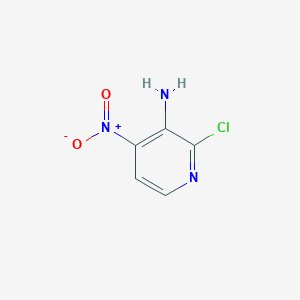
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a pharmaceutical intermediate . It is insoluble in water .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the SMILES stringBrc1ccc2CCNCc2c1 . The InChI code for the compound is 1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a solid substance . It is insoluble in water . The melting point of a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is between 32-35°C .Wissenschaftliche Forschungsanwendungen
Photochemistry and Photolabile Protecting Groups
The use of brominated hydroxyquinoline, closely related to the chemical structure , demonstrates its application as a photolabile protecting group with high quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it useful for caging biological messengers, offering a tool for controlled release in biological systems (Fedoryak & Dore, 2002).
Natural Product Synthesis
Research into the red alga Rhodomela confervoides led to the discovery of new bromophenols and brominated tetrahydroisoquinolines, with structures determined by spectroscopic and chemical methods. This highlights the role of brominated tetrahydroisoquinolines in the synthesis and characterization of natural products (Ma et al., 2007).
Organic Synthesis
Various synthetic approaches to create derivatives of tetrahydroisoquinolines and quinolines illustrate the versatility of brominated compounds in facilitating complex chemical transformations. These include the synthesis of bromo-iodo-quino carboxylic acid and the exploration of palladium-catalyzed domino Heck/C-H activation/decarboxylation for constructing fused isoquinolinediones and isoquinolinones (Dumont & Slegers, 2010; Luo et al., 2019).
Conformational and Stereochemical Studies
The exploration of 2-carboxy-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor involves detailed conformational and stereochemical analysis. This research provides insights into the structural requirements for biological activity and the design of novel ligands (Carling et al., 1992).
Cytotoxic Activity and Drug Design
Studies on acronycine analogues and their derivatives in various series have been conducted to evaluate their cytotoxic activity and potential as anticancer agents. This includes investigations into the chemical synthesis and biological evaluation of these compounds, contributing to drug discovery and development (Bongui et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGWXAJTCNZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696300 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260640-00-3 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



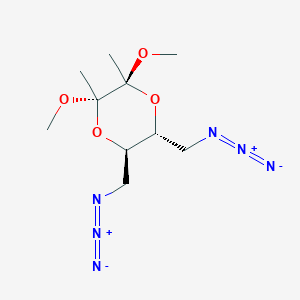
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
